Momordicoside K
Description
This compound has been reported in Momordica charantia with data available.
a bitter compound isolated from bitter melon; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSVQEWDZSDXRG-ZMMZJDKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317006 | |
| Record name | Momordicoside K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81348-84-7 | |
| Record name | Momordicoside K | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Momordicoside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside K, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse pharmacological activities of this compound, with a focus on its anti-diabetic, anti-inflammatory, and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Anti-Diabetic Effects: Activation of the AMPK Pathway
A significant body of evidence suggests that the anti-diabetic properties of cucurbitane-type triterpenoids from Momordica charantia, including momordicosides, are mediated through the activation of AMPK.[1][2][3] AMPK is a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake in muscle and adipose tissues and reduced glucose production in the liver, thereby contributing to lower blood glucose levels.[4]
The activation of AMPK by Momordica triterpenoids is thought to occur through a calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) dependent pathway, which is independent of the liver kinase B1 (LKB1), a major upstream kinase of AMPK.[5] This activation of AMPK stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[2]
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key contributor to a range of pathologies, including metabolic disorders and cancer. This compound and related compounds from Momordica charantia have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
The inhibitory action on the NF-κB pathway is achieved by preventing the degradation of the inhibitor of κB (IκB), which otherwise frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. By suppressing NF-κB activation, this compound can effectively reduce the production of inflammatory mediators.[9]
Anti-Cancer Potential: Modulation of PI3K/Akt and Other Pathways
This compound has shown potential as an anti-cancer agent, although its direct cytotoxic effects may be limited in some cancer types.[10] One study on head and neck cancer cells indicated that high concentrations of this compound (>50 µg/mL) were required to achieve approximately 40% cell death, suggesting that its primary anti-cancer mechanism may not be direct cytotoxicity.[10]
Instead, the anti-cancer activity of this compound is likely attributable to its ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[11][12] The PI3K/Akt pathway is frequently hyperactivated in various cancers, promoting cell growth and inhibiting apoptosis. Extracts from Momordica charantia containing momordicosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][13][14]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds from Momordica charantia. It is important to note that specific quantitative data for this compound is limited, and much of the information is derived from studies on the whole extract or other cucurbitane triterpenoids.
| Compound/Extract | Assay | Cell Line/Model | Result | Reference |
| This compound | Cytotoxicity | Head and Neck Cancer (HNC) cells | >50 µg/mL for ~40% cell death | [10] |
Table 1: Anti-Cancer Activity of this compound
| Compound/Extract | Assay | Cell Line/Model | Mechanism | Reference |
| Momordicosides (general) | Glucose Uptake | L6 Myotubes, 3T3-L1 Adipocytes | AMPK activation, GLUT4 translocation | [2][3] |
| Momordica charantia extract | Insulin Resistance | High-fat-fed rats | Inhibition of NF-κB and JNK pathways | [15] |
Table 2: Anti-Diabetic and Anti-Inflammatory Activity of Momordicosides and Momordica charantia Extract
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: AMPK Signaling Pathway Activation by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Modulation by this compound.
Experimental Protocols
Detailed experimental protocols for assays specifically utilizing this compound are not extensively available in the public domain. However, the following are generalized methodologies for the key experiments cited in the literature for evaluating the bioactivity of related compounds. These can be adapted for the specific investigation of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HNC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
AMPK Activation Assay (Western Blot)
This method is used to determine the activation of AMPK by measuring its phosphorylation.
-
Cell Lysis: Treat cells (e.g., L6 myotubes) with this compound for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
This compound is a promising bioactive compound with a multi-target mechanism of action. Its ability to modulate key signaling pathways such as AMPK, NF-κB, and PI3K/Akt underscores its potential for the development of novel therapeutics for diabetes, inflammatory diseases, and cancer. While the existing data provides a strong foundation for its pharmacological activities, further research is warranted to elucidate the precise molecular targets and to obtain more specific quantitative data on the efficacy of this compound. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for translating the therapeutic potential of this natural product into clinical applications.
References
- 1. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. biochemistryjournal.net [biochemistryjournal.net]
- 8. mdpi.com [mdpi.com]
- 9. e-century.us [e-century.us]
- 10. mdpi.com [mdpi.com]
- 11. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventive effects of bitter melon (Momordica charantia) against insulin resistance and diabetes are associated with the inhibition of NF-κB and JNK pathways in high-fat-fed OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Momordicoside K: A Technical Guide to Its Natural Sources, Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside K is a cucurbitane-type triterpenoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and key experimental protocols related to this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development. The information presented herein is a synthesis of current scientific literature, intended to serve as a comprehensive resource for further investigation and application of this promising natural compound.
Natural Source and Occurrence
The primary natural source of this compound is the plant Momordica charantia, commonly known as bitter melon, bitter gourd, or karela. This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions of the world, including Asia, Africa, and South America, where it is consumed as a vegetable and utilized in traditional medicine.
This compound, along with other related cucurbitane-type triterpenoids, is responsible for the characteristic bitter taste of the plant. These compounds are distributed throughout the plant, with notable concentrations in the fruit, leaves, and stems . The presence and concentration of this compound can vary depending on the cultivar, geographical location, and stage of maturity of the plant.
Quantitative Data
While extensive quantitative data for this compound across all cultivars and plant parts is not exhaustively documented in a single source, the existing literature provides valuable insights into the general content of related compounds. The total saponin content in dried Momordica charantia powder has been reported to be approximately 0.0432%. The quantification of specific momordicosides, including this compound, is typically achieved through High-Performance Liquid Chromatography (HPLC).
For the purpose of this guide, the following table summarizes the available quantitative information for this compound and related compounds in Momordica charantia.
| Plant Part | Compound Category | Method of Analysis | Reported Concentration/Details | Reference |
| Fruit | Triterpenoids | HPLC-ELSD | Detection limit for this compound: 10 µg/mL | |
| Leaves | Total Saponins | Spectrophotometry | Not specified for this compound | |
| Powder | Total Saponins | Gravimetric | ~ 0.0432% |
Experimental Protocols
Extraction and Isolation of this compound
The following is a representative protocol for the extraction and isolation of this compound from the leaves of Momordica charantia, synthesized from established methodologies in the scientific literature.
Objective: To extract and isolate this compound from dried leaves of Momordica charantia.
Materials:
-
Dried and powdered leaves of Momordica charantia
-
80% Ethanol
-
Petroleum Ether
-
Ethyl Acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried and powdered leaves of Momordica charantia in 80% ethanol at room temperature for a period of one week.
-
Filter the extract and combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the total crude extract.
-
-
Fractionation:
-
Suspend the total crude extract in water.
-
Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect each fraction separately and concentrate them under reduced pressure. The n-butanol fraction is expected to be enriched with triterpenoid glycosides like this compound.
-
-
Purification:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions containing compounds with similar TLC profiles.
-
Further purify the enriched fractions using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol) to isolate this compound.
-
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC
The following is a representative protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in an extract of Momordica charantia.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is often set around 204 nm.
-
Standard: A certified reference standard of this compound.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
Dissolve a known amount of the Momordica charantia extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biosynthesis pathway of Momordicoside K in Momordica charantia
An In-depth Technical Guide on the Biosynthesis of Momordicoside K in Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, which are largely attributed to its rich profile of secondary metabolites. Among these, the cucurbitane-type triterpenoid glycosides, particularly this compound, have garnered significant interest for their potential therapeutic applications, including anti-diabetic activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis pathway of this compound in M. charantia. While the complete pathway has not been fully elucidated, this document synthesizes the available research to present the known enzymatic steps, putative subsequent modifications, quantitative data on related compounds, and detailed experimental protocols to guide future research in this field.
The Biosynthesis Pathway of this compound: A Putative Roadmap
The biosynthesis of this compound, a complex triterpenoid glycoside, begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The pathway then proceeds through the formation of the triterpene backbone and subsequent modifications.
2.1 Upstream Pathway: Formation of the Cucurbitadienol Skeleton
The initial steps leading to the core triterpenoid structure are well-established in plants. The C5 units, IPP and DMAPP, are sequentially condensed to form the C30 precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is the branching point for the synthesis of various triterpenoid skeletons.
In Momordica charantia, the cyclization of 2,3-oxidosqualene to the cucurbitane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). Through RNA-seq analysis of ten different tissues of M. charantia, a cucurbitadienol synthase (McCBS) has been identified and functionally characterized. This enzyme is responsible for the formation of cucurbitadienol, the foundational structure for this compound and other related cucurbitacins in bitter melon. Interestingly, the expression of the McCBS gene is highest in the leaves, suggesting that the initial steps of cucurbitacin biosynthesis occur in this tissue, with subsequent transport to the fruit where they accumulate.
2.2 Downstream Pathway: Putative Oxidative and Glycosylation Steps
The conversion of cucurbitadienol to this compound involves a series of post-cyclization modifications, primarily hydroxylations and glycosylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively. While a large number of candidate CYP and UGT genes have been identified through transcriptome analysis of M. charantia, the specific enzymes responsible for the biosynthesis of this compound have not yet been functionally validated.
Based on the chemical structure of this compound, a putative downstream pathway can be proposed, involving specific hydroxylation events on the cucurbitadienol backbone, followed by the attachment of a glucose moiety.
Quantitative Data on Momordicosides in Momordica charantia
While kinetic data for the biosynthetic enzymes of this compound are not yet available, several studies have quantified the concentration of various momordicosides and related triterpenoids in different tissues of M. charantia. This information is crucial for understanding the accumulation patterns and for developing strategies for targeted extraction and metabolic engineering.
| Compound | Plant Tissue | Concentration | Reference |
| This compound | Fruits | Isolated, not quantified in this study | |
| Charantin | Fruits (ripening stage) | Highest accumulation | |
| Male flowers | Second highest accumulation | ||
| Total Saponins | Leaves (extract) | 47.4% in n-butanol fraction | |
| Momordicine I | Leaves | Isolated, not quantified | |
| Aglycone of Momordicoside L | Leaves | Isolated, not quantified |
Key Enzymes in the Biosynthesis Pathway
The following table summarizes the known and putative enzymes involved in the biosynthesis of this compound.
| Enzyme | Gene (if identified) | Function | Status |
| Cucurbitadienol Synthase | McCBS | Cyclization of 2,3-oxidosqualene to cucurbitadienol | Identified and functionally characterized |
| Cytochrome P450s | Multiple candidates from transcriptome data | Hydroxylation of the cucurbitadienol skeleton | Putative; specific enzymes not yet characterized |
| UDP-Glycosyltransferases | Multiple candidates from transcriptome data | Glycosylation of the aglycone to form this compound | Putative; specific enzymes not yet characterized |
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthesis pathway requires the identification and functional characterization of the downstream CYPs and UGTs. The following section provides detailed methodologies for these key experiments.
5.1 Identification of Candidate Genes via Transcriptome Analysis
A comparative transcriptomic analysis of tissues with high and low accumulation of this compound can identify candidate genes involved in its biosynthesis.
Protocol:
-
Plant Material: Collect tissues from M. charantia with varying levels of this compound (e.g., leaves, different stages of fruit development).
-
RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
cDNA Library Construction and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Perform quality control and trimming of the raw sequencing reads.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate the assembled transcripts to identify putative CYPs and UGTs.
-
Perform differential gene expression analysis between high- and low-Momordicoside K accumulating tissues to identify candidate genes that are upregulated in the high-accumulation tissues.
-
5.2 Functional Characterization of Candidate Enzymes
Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthesis of this compound. This is typically achieved through heterologous expression in a host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), followed by in vitro or in vivo enzyme assays.
Protocol for Heterologous Expression in Saccharomyces cerevisiae and in vitro Enzyme Assay:
-
Gene Cloning:
-
Amplify the full-length open reading frame of the candidate CYP or UGT gene from M. charantia cDNA using PCR with gene-specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).
-
-
Yeast Transformation and Expression:
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11).
-
Grow the transformed yeast culture and induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).
-
-
Microsome Isolation (for CYPs):
-
Harvest the yeast cells and spheroplast them using zymolyase.
-
Lyse the spheroplasts and pellet the microsomal fraction by ultracentrifugation.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
In vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes (for CYPs) or soluble protein fraction (for UGTs), the putative substrate (e.g., cucurbitadienol for the first CYP, or a hydroxylated intermediate for subsequent
-
The Potent Bioactivity of Cucurbitane Triterpenoids from Bitter Melon: A Technical Guide for Researchers
An in-depth exploration of the anticancer, anti-diabetic, and anti-inflammatory properties of cucurbitane triterpenoids derived from Momordica charantia, detailing their mechanisms of action, experimental validation, and therapeutic potential.
Introduction
Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, has a long history of use in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have identified cucurbitane-type triterpenoids as a major class of bioactive compounds responsible for many of its therapeutic effects.[2] These tetracyclic triterpenoids and their glycosides exhibit a remarkable range of biological activities, including potent anticancer, anti-diabetic, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways for an audience of researchers, scientists, and drug development professionals.
Anticancer Activity
Cucurbitane triterpenoids isolated from bitter melon have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity of Cucurbitane Triterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cucurbitane triterpenoids against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | 19 | [2][6] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | 23 | [2][6] |
| Kaguaovin K | MCF-7 (Breast) | 9.45 ± 0.51 | [6] |
| Kaguaovin K | HEp-2 (Laryngeal) | 9.66 ± 0.34 | [6] |
| Kaguaovin K | HepG2 (Liver) | 8.69 ± 0.46 | [6] |
| Kaguaovin K | WiDr (Colon) | 9.23 ± 0.04 | [6] |
| Karaviloside III | HepG2 (Liver) | 4.12 ± 0.27 | [6] |
| Karaviloside III | Hep3B (Liver) | 16.68 ± 2.07 | [6] |
| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | HepG2 (Liver) | 84.72 ± 6.76 | [6] |
| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | Hep3B (Liver) | 32.55 ± 3.68 | [6] |
| Karavilagenin B | HepG2 (Liver) | 24.76 ± 2.9 | [6] |
| Karavilagenin B | Hep3B (Liver) | 68.42 ± 4.97 | [6] |
| 5β,19-epoxy-19-methoxycucurbita-6,23-dien-3β,25-diol | MCF-7 (Breast) | 10 | [6] |
| Charantoside XIII | HeLa (Cervical) | 11.18 | [6] |
| Momordicine I | Normal cells | Cytotoxic | [7] |
| Momordicine II | Normal cells | Milder cytotoxicity | [7] |
| (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Normal cells | No obvious adverse effects | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of cucurbitane triterpenoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the purified cucurbitane triterpenoids and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the incubation period, 10 µl of MTT solution (typically 5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is then removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] Cell viability is calculated as a percentage of the untreated control cells.
Workflow for determining cell viability using the MTT assay.
Anti-diabetic Activity
Cucurbitane triterpenoids from bitter melon have shown significant potential in the management of diabetes. Their mechanisms of action are multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism.[6][11]
Signaling Pathway: AMPK Activation
Several studies have demonstrated that cucurbitane triterpenoids activate AMPK, a key cellular energy sensor.[12] This activation leads to a cascade of downstream effects that collectively improve glucose homeostasis. Activated AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, enhancing glucose uptake from the bloodstream.[11][13] Furthermore, AMPK activation inhibits gluconeogenesis in the liver, reducing endogenous glucose production.[13] The activation of AMPK by these triterpenoids has been shown to be mediated, at least in part, through the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway, independent of changes in the cellular AMP/ATP ratio.[14][15]
AMPK activation by cucurbitane triterpenoids.
Experimental Protocol: Western Blot for AMPK Activation
The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172) using Western blotting.
-
Cell Lysis: Cells treated with cucurbitane triterpenoids are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 10-25 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172) and another for total AMPK.[16]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16] The ratio of phosphorylated AMPK to total AMPK is then calculated to determine the extent of activation.[17]
In Vivo Studies
Animal studies have corroborated the in vitro findings. In streptozotocin (STZ)-induced diabetic mice, oral administration of bitter melon extracts or purified cucurbitane triterpenoids has been shown to significantly lower blood glucose levels.[18] For instance, a study involving alloxan-induced diabetic mice demonstrated that a suspension of bitter melon fruit extract at a dose of 450 mg/kg body weight was effective in reducing blood glucose levels.[19]
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a multitude of diseases. Cucurbitane triterpenoids from bitter melon have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5]
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
The following table presents the IC50 values for the inhibition of pro-inflammatory cytokine production by various cucurbitane triterpenoids in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[20]
| Compound Number | IL-6 IC50 (µM) | IL-12 p40 IC50 (µM) | TNF-α IC50 (µM) |
| 1 | 1.962 | 1.360 | 4.357 |
| 2 | 0.589 | 0.124 | 1.254 |
| 3 | 0.245 | 0.358 | 1.589 |
| 4 | 0.363 | 0.031 | 0.810 |
| 5 | 0.895 | 0.063 | 1.235 |
| 6 | 0.381 | 0.012 | 0.043 |
| 7 | 1.258 | 0.589 | 2.587 |
| 8 | 0.547 | 0.085 | 1.369 |
| 9 | 0.698 | 0.052 | 0.087 |
| 10 | 1.365 | 0.897 | 3.698 |
| 11 | 0.157 | 0.073 | 0.033 |
| 12 | 0.028 | 0.045 | 0.142 |
| 13 | 0.895 | 0.258 | 0.388 |
| 14 | 0.987 | 0.698 | 0.811 |
| 15 | 1.589 | 1.125 | 2.365 |
| SB203580 (Control) | 5.000 | 3.500 | 7.200 |
Additionally, several cucurbitane-type triterpenoids have demonstrated weak to moderate anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 15-35 µM.[2][21][22]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
The anti-inflammatory activity of cucurbitane triterpenoids is often evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.[23]
-
Incubation: The cells are then incubated for approximately 24 hours.[23]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[23]
-
Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at 540 nm.[24] The amount of nitrite, a stable product of NO, is proportional to the absorbance and is used to quantify NO production.
Workflow of the Griess assay to measure nitric oxide production.
Signaling Pathways in Inflammation
The anti-inflammatory effects of cucurbitane triterpenoids are mediated through the modulation of key signaling pathways. These compounds have been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[25] Additionally, they can modulate the MAPK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[26]
Isolation and Purification of Cucurbitane Triterpenoids
The isolation and purification of cucurbitane triterpenoids from bitter melon is a multi-step process that typically involves extraction followed by various chromatographic techniques.
-
Extraction: Dried and powdered bitter melon fruit, leaves, or vines are extracted with a solvent such as methanol or ethanol.[18][27]
-
Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions enriched with triterpenoids are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[28]
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).[5][27]
Conclusion
Cucurbitane triterpenoids from Momordica charantia represent a promising class of natural compounds with significant therapeutic potential. Their well-documented anticancer, anti-diabetic, and anti-inflammatory activities, supported by a growing body of in vitro and in vivo evidence, make them attractive candidates for further drug development. This guide provides a foundational understanding of their biological activities and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate their mechanisms of action, assess their safety and efficacy in clinical settings, and explore their potential as standalone or adjunctive therapies for a range of chronic diseases.
References
- 1. Item - Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bitter melon juice activates cellular energy sensor AMP-activated protein kinase causing apoptotic death of human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ | PLOS One [journals.plos.org]
- 15. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. saudijournals.com [saudijournals.com]
- 20. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Transcriptome and metabolome changes induced by bitter melon (Momordica charantia)- intake in a high-fat diet induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cucurbitane-type triterpenoids from the leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Momordicoside K: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 81348-84-7
Abstract
Momordicoside K is a cucurbitane-type triterpenoid glycoside naturally occurring in the medicinal plant Momordica charantia, commonly known as bitter melon. This compound, along with other related momordicosides, is believed to contribute to the various therapeutic properties attributed to bitter melon extracts, including anti-diabetic, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on presenting quantitative data and detailed experimental insights to support further research and drug development efforts.
Physicochemical Properties
This compound is a complex molecule with a significant molecular weight and a structure that includes a tetracyclic triterpene core and a glycosidic moiety. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 81348-84-7 | |
| Molecular Formula | C₃₇H₆₀O₉ | |
| Molecular Weight | 648.88 g/mol | |
| Appearance | Crystal | |
| Melting Point | 236-237°C | |
| Boiling Point (Predicted) | 743.1 ± 60.0°C | |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO (10 mM), Pyridine, Methanol, Ethanol | |
| Purity | ≥95% (Commercially available) |
Extraction and Isolation
This compound is typically isolated from the fruits or leaves of Momordica charantia. While specific, detailed protocols for the exclusive isolation of this compound are not extensively published, general methods for the extraction of triterpenoids from bitter melon can be adapted.
Experimental Protocol: General Extraction and Fractionation
-
Plant Material Preparation: Fresh or dried fruits of Momordica charantia are collected and powdered.
-
Extraction: The powdered material is subjected to extraction with a suitable solvent. Common methods include:
-
Soxhlet Extraction: Continuous extraction with 70% ethanol for several hours.
-
Reflux Condensation: Refluxing the plant material with a solvent like petroleum ether followed by ethanol.
-
Maceration: Soaking the plant material in a solvent (e.g., 80% ethanol) at room temperature for an extended period.
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to further purification, often involving liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques such as silica gel column chromatography and Sephadex LH-20 column chromatography to isolate the pure compound.
Figure 1. General workflow for the extraction and isolation of this compound.
Biological Activities and Mechanisms of Action
This compound has been investigated for several biological activities, primarily focusing on its potential roles in metabolic diseases, inflammation, and cancer.
Anti-Diabetic Activity
This compound, along with other cucurbitane triterpenoids from bitter melon, is recognized for its potential anti-diabetic effects. The primary mechanism of action is believed to be the activation of the AMP-activated protein kinase (AMPK) pathway.
Mechanism of Action: AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle and fat cells, enhanced fatty acid oxidation, and reduced glucose production in the liver. Some studies suggest that momordicosides stimulate the translocation of GLUT4 to the cell membrane, a crucial step for glucose entry into cells, and this is associated with increased AMPK activity.
Figure 2. Proposed AMPK signaling pathway for the anti-diabetic effect of this compound.
Experimental Protocol: In Vitro AMPK Activation Assay
-
Cell Culture: L6 myotubes or 3T3-L1 adipocytes are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
Western Blot Analysis: The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Mechanism of Action: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation of NF-κB, this compound can suppress the production of these inflammatory mediators.
Figure 3. Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
-
Cell Culture: RAW 264.7 murine macrophages are cultured.
-
Treatment: Cells are pre-treated with this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.
-
Western Blot Analysis: The expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting.
-
NF-κB Translocation Assay: The nuclear translocation of NF-κB can be assessed by immunofluorescence microscopy or by Western blotting of nuclear extracts.
Anti-Cancer Activity
The anti-cancer potential of this compound appears to be limited based on available data. One study on head and neck cancer (HNC) cells (Cal27, JHU029, JHU022) indicated that high concentrations of this compound (>50 µg/mL) were required to achieve only moderate (~40%) cell death. This suggests a low cytotoxic potency in these cell lines. Further research is needed to explore its effects on other cancer types and to elucidate any potential non-cytotoxic anti-cancer mechanisms.
| Cell Line | Cancer Type | Activity | Concentration | Source |
| Cal27, JHU029, JHU022 | Head and Neck Cancer | ~40% cell death | >50 µg/mL |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
ADME/T Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile of this compound has been primarily investigated through in-silico studies.
| Parameter | Prediction | Source |
| Gastrointestinal Absorption | Low | |
| hERG Inhibition | Potential Inhibitor |
Experimental pharmacokinetic and toxicity studies on pure this compound are limited. However, studies on Momordica charantia extracts suggest that some components may have toxic effects on the liver and kidneys at high doses. Therefore, further in vivo studies are necessary to determine the safety profile of this compound.
Conclusion and Future Directions
This compound is a promising bioactive compound from Momordica charantia with demonstrated potential in the management of metabolic and inflammatory conditions. Its mechanisms of action, particularly the activation of AMPK and inhibition of NF-κB, provide a solid foundation for its therapeutic potential. However, further research is required to:
-
Develop optimized and standardized protocols for the large-scale extraction and purification of this compound.
-
Conduct comprehensive in vitro and in vivo studies to establish a detailed dose-response relationship and efficacy in various disease models.
-
Elucidate the full spectrum of its anti-cancer activity and explore potential synergistic effects with other therapeutic agents.
-
Perform thorough in vivo
In Vitro Anti-Cancer Effects of Momordicoside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside K, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has emerged as a compound of interest in oncological research. While extensive research has been conducted on the anti-cancer properties of various extracts and isolated compounds from bitter melon, specific data on this compound is comparatively limited. This technical guide synthesizes the available in vitro data on this compound and extrapolates potential mechanisms and experimental methodologies based on studies of other closely related bioactive compounds from Momordica charantia. The guide provides a structured overview of its cytotoxic effects, potential signaling pathways, and detailed experimental protocols to facilitate further research into its therapeutic potential.
Introduction
Momordica charantia, commonly known as bitter melon, is a well-documented plant in traditional medicine with established anti-diabetic, anti-inflammatory, and anti-cancer properties.[1] Its anti-neoplastic effects are attributed to a rich diversity of bioactive compounds, including proteins, peptides, and triterpenoids. Among these, cucurbitane-type triterpenoids and their glycosides, such as this compound, are significant contributors to its bioactivity.[2] While compounds like Momordicine-I, MAP30 (Momordica Anti-HIV Protein), and various extracts have been extensively studied for their potent anti-cancer activities, research specifically delineating the in vitro anti-cancer effects of this compound is still in its nascent stages. This document aims to consolidate the existing knowledge on this compound and provide a comprehensive technical framework for future investigations.
Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is sparse. The available evidence suggests that it exhibits cytotoxic activity against certain cancer cell lines, although potentially at higher concentrations compared to other compounds isolated from bitter melon.
| Cell Line | Cancer Type | IC50 / % Cell Death | Treatment Duration | Reference |
| Cal27, JHU029, JHU022 | Head and Neck Cancer | >50 µg/mL for ~40% cell death | Not Specified | [3][4] |
| For Comparative Context: Momordicine-I | ||||
| Cal27 | Head and Neck Cancer | 7 µg/mL | 48 h | [3] |
| JHU022 | Head and Neck Cancer | 17 µg/mL | 48 h | [3] |
| JHU029 | Head and Neck Cancer | 6.5 µg/mL | 48 h | [3] |
| For Comparative Context: M. charantia Methanol Extract (MCME) | ||||
| Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL | 24 h | [5][6] |
| AGS | Gastric Adenocarcinoma | ~0.30 mg/mL | 24 h | [5] |
| HCT-116 | Colorectal Carcinoma | ~0.30 mg/mL | 24 h | [5] |
| CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL | 24 h | [5][6] |
Postulated Signaling Pathways
While specific signaling pathways modulated by this compound have not been extensively elucidated, studies on other Momordica charantia constituents suggest several potential targets. It is plausible that this compound may share similar mechanisms of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several compounds from bitter melon have been shown to inhibit this pathway. For instance, a cucurbitane triterpenoid from bitter melon, 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), has been shown to inhibit mTOR-p70S6K signaling through Akt downregulation and AMPK activation.[8][9] Momordicine-I has also been observed to inhibit the PI3K/Akt/mTOR pathway.[10] It is hypothesized that this compound may exert its anti-cancer effects through a similar mechanism.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many bioactive compounds from Momordica charantia induce apoptosis in cancer cells. For example, M. charantia methanol extract (MCME) has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This suggests the involvement of the intrinsic, mitochondria-dependent apoptotic pathway.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
Another common anti-cancer mechanism of Momordica charantia compounds is the induction of cell cycle arrest. Different extracts and compounds have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M, thereby inhibiting cancer cell proliferation.[11][12][13] For example, Momordica charantia lectin (MCL) induces G2/M phase arrest in hepatocellular carcinoma cells.[13]
Caption: Putative cell cycle arrest points induced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the in vitro anti-cancer effects of this compound. These protocols are based on standard techniques and those cited in studies of other Momordica charantia compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2.0 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[14]
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.[14]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate in the dark at room temperature for 15-30 minutes.[15]
-
Analyze the cells by flow cytometry within one hour.[15]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.[5]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.[11]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Conclusion and Future Directions
The available data, though limited, suggests that this compound possesses anti-cancer properties that warrant further investigation. Its cytotoxicity against head and neck cancer cells, albeit at higher concentrations than other related compounds, indicates a potential therapeutic window that needs to be explored in a wider range of cancer cell lines.
Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a comprehensive panel of cancer cell lines from different tissues of origin.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3.
-
Induction of Apoptosis and Autophagy: Investigating its ability to induce programmed cell death and cellular recycling pathways.
-
Cell Cycle Analysis: Determining its impact on cell cycle progression in various cancer cell types.
-
Combination Studies: Assessing potential synergistic effects when combined with conventional chemotherapeutic agents.
A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its prospects for development as a novel anti-cancer agent.
References
- 1. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies [mdpi.com]
- 2. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Momordica charantia protein on proliferation, apoptosis and the AKT signal transduction pathway in the human endometrial carcinoma Ishikawa H cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momordica charantia (Indian and Chinese Bitter Melon) Extracts Inducing Apoptosis in Human Lung Cancer Cell Line A549 via ROS-Mediated Mitochodria Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Momordicoside K in DMSO and Ethanol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Momordicoside K in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this cucurbitane triterpenoid.
Quantitative Solubility Data
This compound, a bioactive compound isolated from Momordica charantia, exhibits varying solubility in different organic solvents. While qualitatively described as soluble in both DMSO and ethanol, precise quantitative data is limited in publicly available literature.[1][2][] The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| DMSO | ~6.49 mg/mL (10 mM) | Soluble | ChemFaces |
| Ethanol | Data not available | Soluble | [1][2] |
Note: The quantitative solubility in DMSO is calculated based on a commercially available 10 mM solution.
Experimental Protocol for Solubility Determination
Objective
To determine the saturation solubility of this compound in DMSO and ethanol at a controlled temperature (e.g., 25 °C).
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Incubator or water bath with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
To each vial, add a precise volume of the respective solvent (DMSO or ethanol).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a magnetic stirrer in a temperature-controlled incubator or water bath set to 25 °C.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Associated Signaling Pathways and Workflows
This compound and related compounds from Momordica charantia have been studied for their potential therapeutic effects, which are linked to their influence on specific cellular signaling pathways. The diagrams below illustrate a general experimental workflow for solubility determination and the key signaling pathways associated with the biological activities of these compounds.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of this compound.
c-Met Signaling Pathway Inhibition
This compound has been investigated in the context of cancer research, where it is suggested to play a role in the inhibition of the c-Met signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and migration.
Caption: Inhibition of the c-Met signaling pathway by this compound.
AMPK Signaling Pathway Activation
Triterpenoids from Momordica charantia, including momordicosides, have been shown to exert anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[2] This pathway is a key regulator of cellular energy homeostasis.
Caption: Activation of the AMPK signaling pathway by momordicosides.
References
The Core Mechanism: Momordicoside K as an Activator of the AMPK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Momordicoside K, a cucurbitane triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant attention for its potential therapeutic applications, particularly in the context of metabolic diseases. A growing body of evidence indicates that the beneficial effects of this compound are, in large part, mediated through its activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to improved glucose uptake, increased fatty acid oxidation, and other metabolic benefits. This technical guide provides a comprehensive overview of the relationship between this compound and the AMPK pathway, detailing the mechanism of activation, downstream effects, and the experimental methodologies used to elucidate this connection.
Mechanism of AMPK Activation by this compound
Research has demonstrated that this compound and other bitter melon-derived triterpenoids activate AMPK through a distinct mechanism that does not involve the canonical pathways associated with other well-known AMPK activators like metformin.[1][2]
The activation of AMPK by this compound is primarily mediated by the upstream kinase Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) .[1][2] This has been demonstrated in studies where the pharmacological inhibition of CaMKKβ using STO-609 completely abrogates the activation of AMPK by these triterpenoids.[1][2] Notably, this activation occurs in cells deficient in LKB1, another major upstream kinase of AMPK, further solidifying the essential role of CaMKKβ in this process.[1][2]
An intriguing aspect of this mechanism is its independence from intracellular calcium levels.[1] Treatment with a calcium chelator did not prevent the activation of AMPK by bitter melon triterpenoids, suggesting that this compound may directly interact with and activate CaMKKβ in a calcium-independent manner.[1][2]
Furthermore, the activation of AMPK by this compound is not a result of cellular energy stress. Unlike compounds that inhibit mitochondrial respiration and thereby increase the cellular AMP/ATP ratio, this compound does not alter cellular respiration.[2] It also does not act as a direct allosteric activator of the AMPK complex.[2]
The proposed signaling cascade is as follows:
References
Momordicoside K as a potential therapeutic agent for metabolic disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis, necessitating the exploration of novel therapeutic agents. Momordicoside K, a cucurbitane-type triterpenoid saponin isolated from the medicinal plant Momordica charantia (bitter melon), has emerged as a promising candidate. Preclinical studies have demonstrated its potential to ameliorate key aspects of metabolic dysregulation, primarily through the activation of central metabolic signaling pathways. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a therapeutic agent for metabolic disorders. It includes a detailed analysis of its mechanism of action, a compilation of quantitative data from relevant studies, explicit experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the treatment of diabetes and related conditions. Modern scientific investigation has identified a number of bioactive compounds within bitter melon, with cucurbitane-type triterpenoids, such as this compound, being of particular interest for their potent effects on glucose and lipid metabolism. These compounds have been shown to exert their beneficial effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, and modulation of the insulin signaling pathway. This guide will delve into the specific actions of this compound, presenting the available data and methodologies to facilitate further research and development in this promising area.
Mechanism of Action: Key Signaling Pathways
This compound primarily exerts its metabolic benefits by modulating two critical signaling pathways: the AMPK pathway and the insulin signaling pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, leading to a cascade of downstream effects that improve metabolic health.
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, facilitating the uptake of glucose from the bloodstream.
-
Enhanced Fatty Acid Oxidation: AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This results in decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for oxidation.
-
Reduced Gluconeogenesis: In the liver, activated AMPK can suppress the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.
Methodological & Application
Application Notes and Protocols for Momordicoside K Extraction from Momordica charantia Fruits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant rich in bioactive compounds, including cucurbitane-type triterpenoids like Momordicoside K.[1][2][3] These compounds have garnered significant interest for their potential therapeutic properties, including anti-diabetic and anti-cancer activities.[4][5] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Momordica charantia fruits, designed for researchers in natural product chemistry, pharmacology, and drug development. The protocols emphasize modern, efficient extraction techniques to maximize yield and purity.
Data Presentation: Comparison of Extraction Methods
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional solvent extraction methods, offering higher yields in shorter times with reduced solvent consumption.[1][3] Below is a summary of quantitative data comparing these methods for the extraction of cucurbitane-type triterpenoids, including this compound.
| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 2 - 10 | Significantly higher content of total cucurbitane-type triterpenoids, including this compound, compared to UAE.[2] | [1][2][3] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Not specified | Not specified | Less robust than MAE, with particle size being a critical factor.[1] | [1][6] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Not specified | 30 | Reported as a rapid method for total momordicosides, requiring less solvent.[7] | [7] |
| Hot Reflux Method | 50% Ethanol | 150 | 360 | Optimized for steroidal glycosides, yielding 10.23 mg/50 g of dried bitter gourd.[8] | [8] |
| Sonication | 90:10 (v/v) Methanol-Water | 35 | 25 (repeated 4x) | A simple and specific analytical method for quantitative determination of five cucurbitane-type triterpenoids.[9] | [9] |
Based on comparative studies, Microwave-Assisted Extraction (MAE) demonstrates superior efficiency in extracting higher amounts of this compound and other related triterpenoids.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is optimized for the efficient extraction of this compound from dried Momordica charantia fruit powder.
1. Sample Preparation:
- Wash fresh, immature Momordica charantia fruits, remove the seeds and pith, and slice the remaining fruit.
- Dry the fruit slices in an oven at 60°C.[10]
- Grind the dried fruit into a fine powder and pass it through a 0.5 mm sieve.[11]
2. Extraction Procedure:
- Weigh 0.5 g of the dried bitter melon powder and place it into a microwave extraction vessel.
- Add 40 mL of methanol to the vessel.[1]
- Set the microwave extractor to a temperature of 80°C and an extraction time of 5 minutes. Preliminary studies have shown that extraction times of 2, 5, and 10 minutes did not significantly affect the total content of cucurbitane-type triterpenoids.[1][2]
- After extraction, allow the mixture to cool to room temperature.
- Filter the extract using Whatman No. 1 filter paper to separate the supernatant from the solid residue.
- Collect the supernatant for further purification.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol details the purification of the crude extract to isolate this compound.
1. SPE Column Preparation:
- Use a pre-activated C18 SPE column.
2. Sample Loading and Elution:
- Load 0.5 mL of the obtained methanol extract onto the pre-activated SPE column.
- Wash the column with 6 mL of 30% methanol to remove impurities.
- Elute the desired triterpenoid fraction, including this compound, with 6 mL of 100% methanol.[1]
- Collect the eluate.
3. Concentration:
- Concentrate the collected fraction under a stream of nitrogen gas or using a rotary evaporator at 40°C until dry.
- Re-dissolve the concentrate in 1 mL of LC-MS grade methanol.
- Filter the solution through a 0.22 µm nylon membrane filter prior to HPLC or UHPLC-MS/MS analysis.[1]
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol provides a validated HPLC method for the quantification of this compound.
1. HPLC System and Conditions:
- Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm).[12]
- Mobile Phase: Acetonitrile and Water (64:36, v/v).[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 203 nm.[12]
- Injection Volume: 10 µL.[9]
- Column Temperature: 30°C.
2. Standard Preparation:
- Prepare a stock solution of this compound standard in methanol.
- Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase to construct a calibration curve.
3. Sample Analysis:
- Inject the purified sample extract into the HPLC system.
- Identify the this compound peak by comparing its retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve. The linear range for the aglycone of momordicoside L has been reported between 0.025 µg to 1 µg.[12]
Visualization of Workflows
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 8. jocpr.com [jocpr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. api.pakjas.com.pk [api.pakjas.com.pk]
- 12. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Momordicoside K and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicoside K is a cucurbitane-type triterpene glycoside isolated from bitter melon (Momordica charantia), a plant widely used in traditional medicine for its various purported health benefits, including anti-diabetic effects.[1] The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of these compounds in complex samples.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its potential metabolites using LC-MS/MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum/Plasma
This protocol is adapted from established methods for extracting similar compounds from biological fluids.[3]
Reagents and Materials:
-
Serum or plasma samples
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Ethanol (Certified ACS)
-
Hexane (HPLC Grade)
-
Deionized Water
-
Methanol (HPLC Grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge capable of >12,000 rpm
-
Nitrogen evaporator
Protocol:
-
Pipette 500 µL of serum/plasma sample, calibration standards, or quality control samples into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and briefly vortex.
-
Add 1.5 mL of ethanol to each tube to precipitate proteins. Vortex for 1 minute.[3]
-
Add 4 mL of hexane for extraction. Vortex vigorously for 1 minute.[3]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer (hexane) to a new clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a reconstitution solvent (e.g., 1:3 water/methanol).[3]
-
Vortex briefly, then transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
The following conditions are a starting point and may require optimization based on the specific system and metabolites of interest. A C18 column is commonly used for the separation of triterpenoids from Momordica charantia.[1][4][5][6]
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C[8] |
| Injection Vol. | 5 µL |
| Run Time | ~10 minutes |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode[7][9] |
| Ion Source Temp. | 200 °C[7] |
| Desolvation Temp. | 400 °C[7] |
| Capillary Voltage | 2.5 - 3.0 kV |
| Scan Type | Scheduled Multiple Reaction Monitoring (SRM) |
| Collision Gas | Argon |
Data Presentation
Table 1: Hypothetical MS/MS Parameters (MRM Transitions)
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The precursor ion (Q1) corresponds to the molecular weight of the analyte, and the product ion (Q3) is a characteristic fragment. These values should be optimized by direct infusion of standards.
| Compound Name | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Notes |
| This compound | 603.4 | 441.3 | 25 | [M+H]+ adduct. Product ion corresponds to the loss of the glucose moiety. |
| Metabolite 1 | 441.3 | 423.3 | 20 | Aglycone of this compound (Karavilagenin K). Product ion corresponds to the loss of water. |
| Internal Standard | User-Defined | User-Defined | User-Defined | A stable isotope-labeled standard or a structurally similar, non-interfering compound is ideal. |
Table 2: Example Pharmacokinetic Data for a Related Compound (Momordicine-I)
This table summarizes pharmacokinetic parameters for Momordicine-I, a related bioactive metabolite from bitter melon, after a single 20 mg/kg dose in mice, demonstrating the type of data that can be generated with this methodology.[10]
| Parameter | Intraperitoneal (IP) | Oral (PO) |
| Cmax (ng/mL) | 1050 ± 150 | 350 ± 50 |
| Tmax (h) | 1 | 1 |
| AUC (0-t) (ng·h/mL) | 2500 | 800 |
| Half-life (t1/2) (h) | 2.5 | 2.1 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Potential Biological Pathway
Momordicine-I, a compound structurally related to this compound, has been shown to inhibit the c-Met signaling pathway in cancer cells.[10][11] This pathway is relevant in drug development for its role in cell proliferation and survival.
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. distantreader.org [distantreader.org]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Metabolite Profiling of Momordica charantia Leaf and the Anti-Obesity Effect through Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medicaladvances.ac.in [medicaladvances.ac.in]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Momordicoside K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside K, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia, has garnered significant interest for its potential therapeutic properties, including antidiabetic activities. The structural elucidation of such natural products is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data essential for the structural confirmation of this compound. It also outlines detailed protocols for the isolation, purification, and NMR analysis of this compound, serving as a practical guide for researchers in the field of natural product chemistry and drug discovery.
NMR Spectral Data for this compound
The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts, typically recorded in pyridine-d₅, which is a common solvent for this class of compounds.
Table 1: ¹H NMR Spectral Data of this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.85 | brs | |
| 6 | 6.31 | d | 4.4 |
| 7 | 4.31 | d | 5.2 |
| 8 | 2.41 | m | |
| 10 | 2.81 | m | |
| 18 | 0.88 | s | |
| 19 | 10.67 | s | |
| 20 | 2.12 | m | |
| 21 | 1.21 | d | 6.4 |
| 24 | 5.61 | d | 7.8 |
| 26 | 1.75 | s | |
| 27 | 1.83 | s | |
| 28 | 0.91 | s | |
| 29 | 1.14 | s | |
| 30 | 1.49 | s | |
| Glucose Moiety | |||
| 1' | 5.01 | d | 7.8 |
Table 2: ¹³C NMR Spectral Data of this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 21.0 | 18 | 14.7 |
| 2 | 28.1 | 19 | 207.9 |
| 3 | 75.1 | 20 | 32.0 |
| 4 | 41.2 | 21 | 19.1 |
| 5 | 144.6 | 22 | 43.5 |
| 6 | 124.9 | 23 | 74.8 |
| 7 | 65.8 | 24 | 129.6 |
| 8 | 50.3 | 25 | 133.1 |
| 9 | 50.2 | 26 | 18.3 |
| 10 | 36.9 | 27 | 26.8 |
| 11 | 22.0 | 28 | 25.7 |
| 12 | 29.9 | 29 | 27.6 |
| 13 | 46.3 | 30 | 18.3 |
| 14 | 48.1 | Glucose Moiety | |
| 15 | 35.0 | 1' | 104.8 |
| 16 | 27.7 | 2' | 75.5 |
| 17 | 51.6 | 3' | 78.6 |
| 4' | 71.6 | ||
| 5' | 78.5 | ||
| 6' | 63.2 |
Note: The spectral data presented are compiled from literature sources for closely related cucurbitane triterpenoids and may serve as a reference.[1][2] Actual chemical shifts can vary slightly based on experimental conditions.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of this compound from the fruits of Momordica charantia.
Materials:
-
Dried and powdered fruits of Momordica charantia
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Reverse-phase C18 silica gel for preparative HPLC
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system
Procedure:
-
Extraction:
-
Macerate 500 g of dried, powdered Momordica charantia fruit with 2 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of water and sequentially partition with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
Concentrate the n-butanol fraction, which is typically enriched with glycosides, to dryness.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions.
-
-
Preparative HPLC:
-
Further purify the fraction containing this compound (as determined by TLC analysis) using a reverse-phase C18 preparative HPLC column.
-
Use a mobile phase gradient of methanol-water or acetonitrile-water to isolate the pure compound.
-
Monitor the elution at a suitable wavelength (e.g., 205 nm).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
NMR Sample Preparation and Analysis
Materials:
-
Purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)
-
Deuterated pyridine (pyridine-d₅)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivities and complete the structural assignment.[5][6][7]
-
Process the acquired data using appropriate NMR software.
-
Visualizing the Structure Elucidation Workflow
The following diagrams illustrate the key workflows in the structural elucidation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Signaling Pathways and Logical Relationships
The structural information derived from NMR is crucial for understanding how this compound interacts with biological targets. For instance, the elucidation of its cucurbitane skeleton and glycosidic linkages is the first step in correlating its structure with its reported antidiabetic effects, which may involve pathways like AMPK activation.
Caption: Logical relationship for establishing the structure-activity relationship.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. omicsonline.org [omicsonline.org]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for Momordicoside K in Head and Neck Cancer (HNC) Cell Culture Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside K, a cucurbitane triterpenoid found in Momordica charantia (bitter melon), has been investigated for its potential anticancer properties. This document provides detailed application notes and protocols for utilizing this compound in cytotoxicity assays with head and neck cancer (HNC) cell lines. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic effects of this natural compound.
Recent studies have indicated that while this compound exhibits some cytotoxic activity against HNC cells, it requires significantly higher concentrations compared to other bioactive compounds isolated from bitter melon, such as Momordicine-I. For instance, concentrations exceeding 50 µg/mL of this compound were necessary to achieve approximately 40% cell death in HNC cell lines like Cal27, JHU029, and JHU022.[1] This suggests a lower potency, which should be a key consideration in experimental design.
The primary mechanism of action for related compounds from Momordica charantia in HNC involves the inhibition of the c-Met signaling pathway.[1] This pathway, when aberrantly activated, plays a crucial role in tumor progression by promoting proliferation, motility, and invasion.[2][3][4] While the specific effects of this compound on the c-Met pathway are not as extensively documented as those of Momordicine-I, it is a critical area for further investigation.
Data Presentation
Table 1: Cytotoxicity of this compound in HNC Cell Lines
| Cell Line | Compound | Concentration for ~40% Cell Death (48h) |
| Cal27 | This compound | >50 µg/mL |
| JHU029 | This compound | >50 µg/mL |
| JHU022 | This compound | >50 µg/mL |
Data synthesized from Sur et al., 2021.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
HNC Cell Culture
Materials:
-
HNC cell lines (e.g., Cal27, JHU029, JHU022)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HNC cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
MTT Cytotoxicity Assay
Materials:
-
HNC cells
-
This compound stock solution
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Seed HNC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After 24 hours, aspirate the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gentle shaking on an orbital shaker can facilitate dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Postulated inhibitory effect of this compound on the c-Met signaling pathway in HNC.
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assay of this compound on HNC cells.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - ProQuest [proquest.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Momordicoside K: Application Notes and Protocols for Analytical Standardization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside K is a cucurbitane-type triterpenoid glycoside isolated from the plant Momordica charantia, commonly known as bitter melon. This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including reported antidiabetic activity. As research into the pharmacological effects of this compound progresses, the need for accurate and reproducible analytical methods for its quantification and characterization is paramount.
These application notes provide detailed protocols for the preparation of this compound as an analytical standard and its analysis using High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Source |
| CAS Number | 81348-84-7 | ChemFaces |
| Molecular Formula | C₃₇H₆₀O₉ | MedChemExpress |
| Molecular Weight | 648.87 g/mol | MedChemExpress |
| Appearance | White to off-white powder | ChemFaces |
| Solubility | Soluble in methanol, ethanol, DMSO | ChemFaces |
| Storage | Store at -20°C in a dry, dark place. | ChemFaces |
Standard Solution Preparation
Accurate preparation of the this compound standard solution is the foundation for reliable quantitative analysis.
Protocol for Preparation of a 1 mg/mL Stock Solution:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound standard powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a 1.0 mL volumetric flask.
-
Solubilization: Add approximately 0.8 mL of HPLC-grade methanol to the flask and vortex or sonicate until the powder is completely dissolved.
-
Volume Adjustment: Bring the solution to the 1.0 mL mark with HPLC-grade methanol.
-
Homogenization: Invert the flask several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in an amber vial at -20°C.
Working Standard Preparation:
Prepare a series of working standards by diluting the stock solution with the mobile phase to be used in the HPLC or LC-MS/MS analysis. The concentration of the working standards should bracket the expected concentration of this compound in the samples to be analyzed.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted from a method for the analysis of cucurbitane triterpenoids in Momordica charantia.
Experimental Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and detector. |
| Column | Gemini C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (both with 0.1% acetic acid) |
| Gradient | Optimized based on the specific separation needs. A typical gradient could be: 0-10 min, 30% Acetonitrile; 10-25 min, 30-60% Acetonitrile; 25-30 min, 60-90% Acetonitrile; 30-35 min, 90% Acetonitrile; 35-40 min, 90-30% Acetonitrile. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV at 205 nm or ELSD (Drift Tube: 45°C, Nebulizer Gas: Nitrogen at 1.5 L/min) |
Expected Results:
| Compound | Retention Time (min) |
| This compound | ~ 25 - 30 |
Note: The retention time is an approximation and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Experimental Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS analysis workflow for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | A standard UPLC or HPLC system. |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for the specific application. A typical gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (Theoretical):
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) |
| This compound | 649.42 | To be determined empirically |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the this compound standard.
Protocol for NMR Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound standard.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or Pyridine-d₅) in an NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Expected ¹H and ¹³C NMR Chemical Shifts:
The following table provides representative chemical shifts for key structural features of cucurbitane-type triterpenoid glycosides like this compound.
| Structural Feature | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone - Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Aglycone - Methyl Groups | 0.8 - 1.5 | 15 - 30 |
| Sugar Moiety - Anomeric Proton | 4.5 - 5.5 | 95 - 105 |
| Sugar Moiety - Other Protons | 3.0 - 4.5 | 60 - 80 |
Note: Actual chemical shifts will vary depending on the solvent and the specific structure of the molecule.
Application: Potential Interaction with the c-Met Signaling Pathway
Preliminary studies suggest that compounds from Momordica charantia, including this compound, may exert their biological effects through the modulation of cellular signaling pathways. One such pathway is the c-Met signaling cascade, which is often dysregulated in various diseases. While research on the specific interaction of this compound with this pathway is ongoing, a related compound, Momordicine-I, has been shown to inhibit c-Met signaling.
Conceptual Diagram of the c-Met Signaling Pathway and Potential Inhibition:
Application Note: Quantification of Momordicoside K in Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicoside K is a cucurbitane-type triterpenoid glycoside found in plants of the Momordica genus, most notably Momordica charantia (bitter melon).[1][2] This compound, along with other related momordicosides, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, including antidiabetic properties.[2] Accurate quantification of this compound in crude plant extracts is crucial for quality control, standardization of herbal products, and for facilitating further research into its pharmacological effects. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.
Data Presentation: Quantitative Data Summary
The concentration of this compound and related compounds can vary significantly depending on the plant part, geographical origin, and extraction method. The following table summarizes quantitative data for momordicosides from Momordica charantia as reported in the literature.
| Plant Part | Compound | Concentration | Analytical Method | Reference |
| Fruit | This compound | Detected but not quantified | HPLC-ELSD | [3] |
| Leaves | Total Saponins (as Momordicin I) | 47.4% in n-butanol fraction | Spectrophotometry | [4][5] |
| Various | Aglycone of Momordicoside L | 0.007 - 0.211 mg/g | HPLC | [6][7] |
| Leaves | This compound | Identified | UPLC-Q-TOF MS | [8] |
Note: Direct quantitative data for this compound in various crude extracts is not consistently reported in a standardized format. The table reflects the available data for related compounds, highlighting the need for specific quantification of this compound.
Experimental Protocols
Protocol for Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from plant materials, a critical first step for accurate quantification.
Materials and Reagents:
-
Dried and powdered plant material (e.g., fruits, leaves of Momordica charantia)
-
80% Ethanol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh 1.0 g of the dried, powdered plant material and place it in a flask.
-
Add 20 mL of 80% ethanol.[4]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine all the supernatants.
-
-
Concentration:
-
Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
-
Sample Clean-up (optional but recommended):
-
For cleaner samples, a Solid Phase Extraction (SPE) step can be employed.
-
Re-dissolve a known amount of the crude extract in an appropriate solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the momordicosides with methanol.
-
Dry the eluent and reconstitute in the mobile phase for HPLC analysis.
-
-
Final Sample Preparation:
-
Accurately weigh and dissolve a portion of the dried crude extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol for HPLC Quantification of this compound
This protocol details the instrumental analysis for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a gradient of acetonitrile (A) and water (B), both with 0.1% acetic acid, can be used.[3]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detection:
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system.
-
Record the peak area for this compound at its specific retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Sample Analysis:
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Record the peak area of this compound in the sample.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the final concentration as mg of this compound per gram of the dry plant material.
-
Mandatory Visualizations
Caption: Workflow for Quantification of this compound.
Caption: Key Components of the HPLC Methodology.
Caption: Logical Steps in the Quantification Process.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:81348-84-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. academic.oup.com [academic.oup.com]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. alliedacademies.org [alliedacademies.org]
- 6. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Metabolite Profiling of Momordica charantia Leaf and the Anti-Obesity Effect through Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Momordicoside K Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the bioactivity of Momordicoside K, a cucurbitane triterpenoid found in Momordica charantia (bitter melon). The primary bioactivities associated with this compound and related compounds include anti-cancer, anti-diabetic/metabolic, and anti-inflammatory effects.
Anti-Cancer Bioactivity: Cytotoxicity Assessment
This compound has been evaluated for its cytotoxic effects on cancer cells. The most common method to assess this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Data Presentation
| Cell Line | Compound | Concentration | % Cell Death | Reference |
| HNC (Cal27, JHU029, JHU022) | This compound | >50 µg/mL | ~40% |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell line (e.g., Cal27, JHU029, JHU022)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for untreated control and vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Workflow Diagram
Anti-Diabetic & Metabolic Bioactivity
Triterpenoids from Momordica charantia have demonstrated beneficial effects on metabolic parameters, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn can stimulate glucose uptake and regulate lipid metabolism.
AMPK Activation Assay
AMPK activation is a key event in regulating cellular energy homeostasis. A common method to assess this is by measuring the phosphorylation of AMPKα at Threonine 172 (Thr172) using Western blotting.
Experimental Protocol: Western Blot for Phospho-AMPK
This protocol describes the detection of phosphorylated AMPK (p-AMPK) in cell lysates.
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture L6 myoblasts or 3T3-L1 preadipocytes to confluence and differentiate them into myotubes or mature adipocytes, respectively.
-
Treat the differentiated cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control (e.g., AICAR) and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPKα to total AMPKα.
-
Signaling Pathway Diagram
GLUT4 Translocation Assay
Activation of AMPK can lead to the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. This can be measured in cell lines like L6-GLUT4my
Application Notes and Protocols for the Administration of Momordicoside K in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Momordicoside K in animal studies, drawing from available preclinical research. The protocols outlined below are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental model and research objectives.
Overview and Pre-administration Considerations
This compound is a cucurbitane-type triterpenoid glycoside isolated from the bitter melon (Momordica charantia). It has garnered significant interest for its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities. Successful and reproducible in vivo studies hinge on the appropriate preparation and administration of this compound.
Key Considerations:
-
Compound Purity: Ensure the purity of the this compound used in experiments is well-characterized to avoid confounding results.
-
Animal Model: The choice of animal model (e.g., mice, rats) and the specific strain should be appropriate for the research question.
-
Route of Administration: The most common routes for administering this compound and related compounds in animal studies are oral gavage and intraperitoneal injection. The choice depends on the desired pharmacokinetic profile and the specific aims of the study.
-
Dosage: Dosages can vary significantly based on the animal model and the therapeutic area being investigated. A thorough literature review is essential to determine an appropriate dose range for a pilot study.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound must be non-toxic and appropriate for the chosen route of administration.
Data Presentation: Dosage and Administration Summary
The following tables summarize quantitative data from various studies involving this compound or closely related compounds from Momordica charantia.
Table 1: Oral Administration of Momordica charantia Extracts and Related Compounds
| Animal Model | Compound/Extract | Dosage | Vehicle | Frequency | Key Findings |
| Diabetic Mice | Momordica charantia Saponins (MCS) | 100 and 200 mg/kg | Not specified | Daily for 30 days | Significant reduction in blood glucose and serum lipid levels. |
| Male Wistar Rats | Momordicinin (MRN) | 25, 50, and 100 mg/kg | Not specified | Daily for 28 days | Dose-dependent increase in plasma concentration. |
| C57Bl/6 Male Mice | Momordicine-I (M-I) | 20 mg/kg | Not specified | Single dose | Rapid absorption with maximum plasma concentration at 1 hour. |
| Mice | Ethanolic extract of Momordica charantia fruit | 175, 1250, 2000, and 5000 mg/Kg | Na-CMC 0.5% | Single dose | LD50 is greater than 5000 mg/Kg. |
| Wistar Rats | Momordica charantia leaf extract | Up to 400 mg/kg | Not specified | Daily for 28 days | No clinical or behavioral signs of toxicity. |
Table 2: Intraperitoneal Administration of Momordicine-I
| Animal Model | Compound | Dosage | Vehicle | Frequency | Key Findings |
| C57Bl/6 Male Mice | Momordicine-I | 20 mg/kg | Not specified | Single dose | Rapidly absorbed, with a maximum plasma concentration at 1 hour post-injection. No adverse events were observed. |
Experimental Protocols
Preparation of this compound for Administration
The solubility of this compound in aqueous solutions can be limited. Therefore, appropriate vehicle selection is crucial.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (Na-CMC), Phosphate Buffered Saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80, topped up with saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Solubilization/Suspension:
-
For a suspension in 0.5% Na-CMC, first prepare the Na-CMC solution. Then, add the this compound powder to the vehicle.
-
If using a co-solvent system, first dissolve the this compound in a small volume of DMSO, then add Tween 80 (if used), and finally bring it to the final volume with saline or PBS. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
-
-
Mixing: Vortex the mixture thoroughly until a homogenous suspension or clear solution is achieved. Sonication can be used to aid in the dissolution of the compound.
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, ensure the solution is brought to room temperature and vortexed again to ensure homogeneity.
Oral Gavage Administration in Mice
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
Mouse gavage needles (flexible or rigid, with a ball-tip, appropriate size for the mouse, e.g., 20-22 gauge for adult mice)
-
Syringes (appropriately sized for the dosing volume)
-
Prepared this compound solution/suspension
-
Animal scale
Protocol:
-
Animal Handling and Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.
-
Volume Calculation: Weigh the mouse to calculate the exact volume of the this compound solution to be administered. The volume should not exceed 10 ml/kg.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Substance Administration: Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to deliver the substance.
-
Needle Removal and Monitoring: Gently remove the gavage needle. Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.
Intraperitoneal (IP) Injection in Mice
IP injection is a common parenteral route of administration in small laboratory animals.
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice)
-
Prepared this compound solution
-
Animal scale
Protocol:
-
Animal Restraint: Restrain the mouse in a supine position with its head tilted slightly downwards.
-
Volume Calculation: Weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Insert the needle at a 30-40 degree angle into the identified injection site.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of discomfort or adverse reactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Related Compounds
Momordica charantia and its bioactive components, including this compound, have been shown to modulate several key signaling pathways involved in metabolism and inflammation.
AMP-Activated Protein Kinase (AMPK) Pathway:
This compound and other triterpenoids from bitter melon are known to activate the AMPK pathway. This activation is crucial for its anti-diabetic effects, as it promotes glucose uptake and fatty acid oxidation.
Caption: this compound activates the AMPK signaling pathway.
NF-κB and MAPK Inflammatory Pathways:
Extracts from Momordica charantia have demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.
Troubleshooting & Optimization
How to improve the yield of Momordicoside K extraction
Welcome to the technical support center for optimizing the extraction of Momordicoside K and other related saponins from Momordica charantia (Bitter Melon). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving their extraction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
A1: Several factors can significantly impact the extraction yield of momordicosides.[1][2][3] These include the choice of extraction method, solvent type and concentration, extraction temperature, extraction time, and the solid-to-solvent ratio.[1][2] The interactions between these parameters are also crucial and can be optimized to enhance the yield.[1]
Q2: Which extraction method is most effective for obtaining this compound?
A2: Modern extraction techniques have been shown to be more efficient than traditional methods. For instance, Ultrasound-Assisted Extraction (UAE) and Ultrahigh Pressure Extraction (UHPE) can offer higher yields in shorter times compared to conventional heat reflux or Soxhlet extraction.[1][2] UAE, for example, has been reported to be 2.74-fold more efficient than the Soxhlet method for extracting charantin, a related glycoside.[2] UHPE is also noted for its efficiency and rapidity.[1]
Q3: What is the recommended solvent for extracting this compound?
A3: Aqueous organic solvents, particularly ethanol and methanol, are highly effective for extracting momordicosides.[2][4][5] The presence of water in the solvent mixture can enhance the swelling of the plant material, thereby increasing the contact surface area and improving extraction efficiency.[4] Studies have shown that ethanol concentrations between 50% and 80% are often optimal.[4][6] For instance, one study found an 80% methanol-water mixture to be optimal for charantin extraction.[2]
Q4: How do temperature and time affect the extraction process?
A4: Both temperature and time are critical parameters. Generally, increasing the extraction temperature can enhance the solubility and diffusion rate of the target compounds, leading to a higher yield.[4] However, excessively high temperatures can lead to the degradation of thermolabile compounds. The optimal temperature can vary depending on the extraction method. For example, one study identified 150°C as optimal for a specific steroidal glycoside extraction with 50% ethanol[4], while another found 46°C to be ideal for ultrasound-assisted extraction of charantin.[2] Extraction time also positively correlates with yield up to a certain point, after which the yield may plateau.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent: Using a pure solvent (e.g., 100% ethanol) may be less effective than an aqueous mixture.[4]2. Inefficient Extraction Method: Traditional methods like maceration may be less effective than modern techniques.[3]3. Inadequate Extraction Time or Temperature: The extraction may not have run long enough or at a high enough temperature to be efficient.[2][4]4. Incorrect Solid-to-Solvent Ratio: Too little solvent can lead to incomplete extraction.[1][2] | 1. Optimize Solvent Concentration: Test a range of aqueous ethanol or methanol concentrations (e.g., 50-80%).[4][6]2. Consider Advanced Methods: Employ Ultrasound-Assisted Extraction (UAE) or Ultrahigh Pressure Extraction (UHPE) for potentially higher yields and shorter extraction times.[1][2]3. Adjust Time and Temperature: Systematically vary the extraction time and temperature to find the optimal conditions for your specific setup. Refer to the experimental protocols below for starting points.4. Increase Solvent Volume: Experiment with higher solid-to-solvent ratios (e.g., 1:25 or 1:45 w/v).[1][2] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of phytochemicals in Momordica charantia can vary based on factors like climate, soil, and maturity.[4]2. Lack of Parameter Control: Minor variations in experimental conditions can lead to different outcomes. | 1. Standardize Plant Material: Use plant material from the same source and at a consistent maturity level for all experiments.2. Maintain Strict Control: Carefully control all extraction parameters, including temperature, time, and solvent concentration, for each run. |
| Degradation of Target Compound | 1. Excessive Heat: High temperatures during extraction or drying can degrade this compound.[1]2. Prolonged Extraction Time: Extended exposure to heat or solvent can lead to compound degradation. | 1. Use Non-Thermal Methods: Consider methods like Ultrahigh Pressure Extraction at room temperature to avoid thermal degradation.[1]2. Optimize Extraction Time: Determine the shortest time required to achieve maximum yield to minimize degradation.[2] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Charantin (A Related Glycoside)
This protocol is based on a study that optimized the UAE of charantin from Momordica charantia fruits.[2]
-
Sample Preparation: Dry the Momordica charantia fruits and grind them into a fine powder.
-
Solvent Preparation: Prepare an 80:20 (v/v) mixture of methanol and water.[2]
-
Extraction:
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Analyze the extract for this compound content using a suitable analytical method like HPLC.
-
Ultrahigh Pressure Extraction (UHPE) of Momordicosides
This protocol is derived from a study on the UHPE of total momordicosides.[1]
-
Sample Preparation: Use fresh, finely chopped fruits of Momordica charantia.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.[1]
-
Extraction:
-
Post-Extraction:
-
Depressurize and collect the extract.
-
Filter the extract to remove solid particles.
-
Quantify the this compound yield.
-
Data Presentation
Table 1: Comparison of Optimal Conditions for Different Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (Charantin)[2] | Ultrahigh Pressure Extraction (Total Momordicosides)[1] | Conventional Extraction (Steroidal Glycoside)[4] |
| Solvent | 80% Methanol in Water | 70% Ethanol in Water | 50% Ethanol in Water |
| Temperature | 46°C | Not specified (can be room temp) | 150°C |
| Time | 120 minutes | 7.0 minutes | Not specified |
| Solid-to-Solvent Ratio | 1:26 (w/v) | 1:45.3 (g/mL) | Not specified |
| Yield | 3.18 mg/g (predicted) | 3.27 g Rg1 equivalents/100g DW (predicted) | 12.03 mg/50g DW (predicted) |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and analysis of this compound.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing the final yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of Momordicoside K in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Momordicoside K in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cucurbitane-type triterpenoid saponin isolated from Momordica charantia (bitter melon).[1][2] Like many saponins, it possesses an amphiphilic nature, with both hydrophobic (aglycone) and hydrophilic (sugar chains) moieties.[3] While saponins are generally considered soluble in water, some exhibit limited aqueous solubility, which can pose challenges during in vitro and in vivo experiments, affecting bioavailability and experimental reproducibility.[4]
Q2: What are the general solubility properties of this compound?
This compound is reported to be soluble in several organic solvents. To prepare stock solutions, it is recommended to first dissolve the compound in an organic solvent before further dilution into aqueous buffers.
Q3: What factors can influence the solubility of this compound in my experiments?
Several factors can impact the solubility of saponins like this compound:
-
Temperature: Increasing the temperature can enhance the diffusion and solubility of saponins. However, excessive heat may lead to degradation.[5]
-
pH: The pH of the aqueous buffer can affect the stability of the glycosidic bonds in this compound. Both acidic and alkaline conditions can lead to hydrolysis.[4] Some protocols for related saponins suggest dissolving them in slightly alkaline water (pH 8).[6]
-
Solvent Polarity: this compound, as a saponin, has good solubility in polar organic solvents.[4]
-
Presence of Salts: The concentration of salts in the buffer can influence the aggregation properties (micelle formation) of saponins, which may affect solubility.[4]
-
Particle Size: The particle size of the powdered compound can influence its dissolution rate.[5]
Troubleshooting Guide for Low Solubility
If you are encountering low solubility of this compound in your aqueous buffer, please follow the steps outlined in the workflow below.
Experimental Workflow for Improving this compound Solubility
Caption: A stepwise troubleshooting workflow for dissolving this compound.
Step-by-Step Troubleshooting
Issue: this compound is not dissolving or is precipitating in my aqueous buffer.
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent
It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it to the final concentration in your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable choices.[7][8]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the chosen organic solvent to completely dissolve the powder.
-
Once fully dissolved, slowly add this stock solution to your aqueous buffer while vortexing or stirring to ensure proper mixing and prevent precipitation. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be cytotoxic or affect enzyme activity.[9]
-
Solution 2: Gentle Warming
Heating can increase the solubility of this compound.
-
Procedure: Warm the solution gently in a water bath (e.g., 37-50°C).[5]
-
Caution: Avoid excessive heat or prolonged heating, as it may degrade the compound.[5]
Solution 3: Sonication
Mechanical agitation can help break down aggregates and improve dissolution.
-
Procedure: Place the vial containing your solution in a bath sonicator for short intervals until the compound dissolves.[9]
Solution 4: pH Adjustment
The pH of the buffer can influence solubility.
-
Consideration: While extreme pH values can hydrolyze the glycosidic bonds, a slightly alkaline pH (around 8) has been used in the extraction of related saponins.[4][6]
-
Procedure: If your experimental design allows, test the solubility in buffers with slightly different pH values.
Quantitative Data Summary
The exact aqueous solubility of this compound is not widely reported in the literature. The following table summarizes its known solubility in various solvents. For aqueous buffers, it is recommended to experimentally determine the solubility limit for your specific conditions.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [7][8] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Pyridine | Soluble | [7] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
| Aqueous Buffers | Limited | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 648.9 g/mol ) in DMSO.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 6.49 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C.[7]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the preparation of a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical tube
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. For 1 mL of a 100 µM working solution, you will need 10 µL of the stock solution.
-
Add 990 µL of PBS to a conical tube.
-
While vortexing the PBS, slowly add the 10 µL of the 10 mM this compound stock solution.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Signaling Pathway Visualization
While specific signaling pathways for this compound are a subject of ongoing research, it is a component of Bitter Melon Extract (BME), which has been studied for its effects on c-Met signaling in cancer research. The diagram below illustrates a generalized experimental approach to investigate the effect of a compound on a signaling pathway.
Caption: A general workflow for studying the impact of this compound on a cellular signaling pathway.
References
- 1. This compound | C37H60O9 | CID 57330180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102030795A - Cucurbitane momordicoside and preparation method thereof - Google Patents [patents.google.com]
- 7. This compound | CAS:81348-84-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound | CAS:81348-84-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Momordicosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of momordicosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column used for momordicoside separation?
A1: The most frequently reported column for the separation of momordicosides is a C18 reversed-phase column. Common dimensions are 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.
Q2: What are the recommended mobile phase compositions for momordicoside analysis?
A2: Both isocratic and gradient elution methods are used. A common isocratic mobile phase consists of a mixture of acetonitrile, methanol, and a phosphate buffer. For example, a ratio of acetonitrile:methanol:50 mmol/L potassium dihydrogen phosphate buffer = 25:20:60 (v/v/v) has been successfully used. Gradient elution often involves a mixture of acetonitrile and water, sometimes with the addition of acetic acid or methanol.
Q3: What is the optimal detection wavelength for momordicosides?
A3: Momordicosides, like many triterpenoid saponins, lack strong chromophores, making UV detection challenging. Detection is typically performed at low wavelengths, such as 203 nm or 208 nm, to achieve better sensitivity.
Q4: How can I improve the resolution between structurally similar momordicosides?
A4: To improve the resolution of closely eluting or structurally similar compounds, several strategies can be employed:
-
Optimize the mobile phase: Adjusting the ratio of organic solvents (acetonitrile, methanol) to the aqueous phase can significantly impact selectivity. For reversed-phase chromatography, decreasing the organic content generally increases retention time and may improve separation.
-
Adjust the pH: For ionizable compounds, modifying the mobile phase pH can alter retention and improve peak shape.
-
Employ gradient elution: A gradient program, where the mobile phase composition changes over time, is often more effective for separating complex mixtures with a wide range of polarities.
-
Reduce the flow rate: Lowering the flow rate can enhance resolution but will also increase the analysis time.
-
Adjust the column temperature: Temperature can influence mobile phase viscosity and analyte interaction with the stationary phase. Experimenting with different temperatures (e.g., 20-35°C) can help optimize separation, though higher temperatures may reduce resolution for some triterpenoids.
Q5: What are common sample preparation techniques for extracting momordicosides from plant material?
A5: A common method involves sonication of the powdered plant material in a methanol-water mixture (e.g., 90:10 v/v), followed by centrifugation. The supernatant is then collected and can be further concentrated and filtered before HPLC analysis. Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
Peaks are not baseline separated (Rs < 1.5).
-
Two or more compounds elute as a single, broad peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate mobile phase composition | Modify the organic solvent-to-aqueous ratio. For reversed-phase, decrease the organic solvent percentage to increase retention and potentially improve separation. |
| Isocratic elution is insufficient for the sample complexity | Switch to a gradient elution method. Start with a lower organic solvent concentration and gradually increase it over the run. |
| Incorrect mobile phase pH | Adjust the pH of the mobile phase, especially if dealing with ionizable momordicosides. A pH below the pKa of acidic compounds can improve peak shape. |
| Flow rate is too high | Decrease the flow rate. This increases the interaction time between the analytes and the stationary phase, which can lead to better resolution. |
| Column temperature is not optimal | Experiment with different column temperatures. An increase in temperature can decrease mobile phase viscosity and alter selectivity, but for some triterpenoids, it might decrease resolution. |
| Column is overloaded | Dilute the sample or inject a smaller volume. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor (Tf) > 1.2.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary interactions with residual silanols on the column | Lower the mobile phase pH to around 2-3 to protonate the silanol groups and reduce these interactions. |
| Insufficient buffer concentration | Increase the buffer concentration (e.g., from 10 mM to 25 mM for UV applications) to improve ionic strength and mask silanol interactions. |
| Column contamination or degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column. |
| Sample solvent mismatch | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column void or dead volume | Check for voids at the column inlet. Ensure all fittings and tubing are properly connected to minimize extra-column volume. |
Issue 3: Baseline Noise or Drift
Symptoms:
-
Wavy or fluctuating baseline.
-
Gradual upward or downward slope of the baseline.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Air bubbles in the mobile phase or detector | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging. |
| Contaminated mobile phase or column | Use high-purity solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature for the column and detector. |
| Detector lamp instability | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced. |
| Mobile phase not equilibrated | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols
Detailed Methodology for HPLC Analysis of Momordicoside A
This protocol is adapted from a method for the rapid analysis of momordicoside A.
-
Sample Preparation (Solid Phase Extraction):
-
Process the sample using a Carb cartridge (3 mL/250 mg).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample extract.
-
Wash with an appropriate solvent to remove interferences.
-
Elute momordicoside A with a suitable solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 mm i.d. x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Methanol:50 mmol/L Potassium Dihydrogen Phosphate Buffer (25:20:60 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 208 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Quantitative Data Summary
Table 1: Comparison of HPLC Parameters for Momordicoside Analysis
| Parameter | Method 1 (Momordicoside A) | Method 2 (Aglycone of Momordicoside L) | Method 3 (Charantin Components) |
| Column | C18 (4.6 x 250 mm, 5 µm) | Kromasil C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Methanol:50 mM KH2PO4 (25:20:60) | Acetonitrile:Water (64:36) | Methanol:Water (98:2) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 208 nm | UV at 203 nm | DAD (wavelength not specified) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
Visualizations
Technical Support Center: High-Concentration Cytotoxicity of Momordicoside K in Normal Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cytotoxic effects of high concentrations of Momordicoside K on normal cell lines.
Disclaimer: Direct and comprehensive studies on the high-concentration cytotoxicity of purified this compound in a wide range of normal cell lines are limited in publicly available literature. The information herein is synthesized from studies on crude extracts of Momordica charantia (from which this compound is derived), related cucurbitane triterpenoids, and established cell biology methodologies. Researchers should interpret these guidelines in the context of their specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high cytotoxicity in my normal cell line at concentrations where this compound is reported to have minimal effects. What could be the issue?
A1: Several factors could contribute to this discrepancy:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. It is recommended to run a solvent control to verify this.
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities from synthesis or degradation products could be more cytotoxic. Ensure proper storage and handling to prevent degradation.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to chemical compounds. The reported minimal effects on one cell line (e.g., Normal Oral Keratinocytes) may not be directly transferable to another.
-
Experimental Conditions: Factors such as cell seeding density, passage number, and media composition can influence cellular response to treatment. Ensure consistency across experiments.
Q2: My MTT assay results are inconsistent and not showing a clear dose-response. What should I check?
A2: Inconsistent MTT assay results can arise from several sources:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any precipitate. If observed, consider using a different solvent system or including a solubilizing agent (after verifying its non-toxicity).
-
Incorrect Incubation Times: Ensure that the incubation time with this compound and the subsequent incubation with MTT reagent are consistent and optimized for your cell line.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure a uniform single-cell suspension before seeding.
-
Metabolic Interference: Some compounds can interfere with the cellular metabolism of MTT, leading to erroneous results. It is advisable to confirm cytotoxicity with a secondary assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) assay (for membrane integrity) or a direct cell count.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Apoptosis: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells.
-
Necrosis: Necrosis involves the loss of plasma membrane integrity. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, therefore, be used to identify late apoptotic and necrotic cells.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Q4: I suspect mitochondrial dysfunction is involved in the cytotoxicity. How can I assess this?
A4: Mitochondrial dysfunction is a common mechanism of drug-induced cytotoxicity. Key parameters to assess include:
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) via flow cytometry or fluorescence microscopy.
-
Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function can lead to an increase in ROS. Intracellular ROS levels can be quantified using probes such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).
Data on Cytotoxicity of Momordica charantia Extracts and this compound
The following table summarizes available data on the cytotoxicity of Momordica charantia extracts and this compound in normal and cancer cell lines for comparative purposes.
| Compound/Extract | Cell Line(s) | Cell Type | Concentration | Effect | Source |
| This compound | HNC cells (Cal27, JHU029, JHU022) | Head and Neck Cancer | >50 µg/mL | ~40% cell death | |
| Momordicine-I | Normal Oral Keratinocytes (NOK) | Normal | Not specified | Minimal effect | |
| Ethanol Fruit Extract of M. charantia | BEAS-2B | Normal Bronchial Epithelial | 0.2 mg/mL | ~50% cytotoxicity at 72h | |
| Ethanol Fruit Extract of M. charantia | HEK293 | Normal Embryonic Kidney | All doses tested | <30% cytotoxicity | |
| Water-soluble Extract of M. charantia | MRC5 | Normal Human Lung | Not specified | Little to no effect |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated control and solvent control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the steps for differentiating between live, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
JC-1 Staining: Resuspend the cells in complete medium containing JC-1 dye (typically 2-10 µM).
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Centrifuge the cells, remove the supernatant, and wash with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A shift from red to green fluorescence indicates a loss of ΔΨm.
Visualized Workflows and Pathways
Technical Support Center: High-Purity Momordicoside K Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity Momordicoside K.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: Low Yield of this compound After Initial Extraction.
Answer: Low yields can stem from several factors, from the raw material to the extraction parameters. Consider the following:
-
Raw Material Quality: The concentration of this compound can vary significantly based on the plant's origin, maturity, and storage conditions. It is primarily isolated from the green fruits of Momordica charantia.
-
Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used, the polarity must be optimized. A step-gradient elution with varying ethanol concentrations can improve extraction efficiency.
-
Extraction Method: Methods like ultrasonic or ultrahigh-pressure extraction can enhance the release of this compound from the plant matrix compared to simple maceration.
Question 2: Poor Resolution and Co-elution of Similar Compounds During Column Chromatography.
Answer: Co-elution with other structurally similar cucurbitane triterpenoids is a frequent challenge. To improve separation:
-
Adsorbent Selection: Macroporous resins have shown excellent performance for the initial enrichment of mogrosides, a class of compounds similar to momordicosides. For finer separation, silica gel is a common choice. A newer approach involves boronic acid-functionalized silica gel, which can offer higher selectivity.
-
Solvent System Optimization: A systematic optimization of the mobile phase is crucial. For silica gel chromatography, a gradient elution starting from a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing polarity to 100% ethyl acetate can effectively separate compounds.
-
Column Parameters: Ensure the column is packed uniformly and is not overloaded. A longer column with a smaller particle size adsorbent can enhance resolution.
Question 3: Presence of Impurities in the Final Product After HPLC Purification.
Answer: If impurities persist after preparative HPLC, several strategies can be employed:
-
Orthogonal HPLC Methods: Use a different column chemistry or mobile phase system for a secondary purification step. For example, if you initially used a C18 column with a methanol-water mobile phase, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a mobile phase containing acetonitrile.
-
Crystallization: Crystallization is a powerful technique for achieving high purity. Experiment with different solvent systems (e.g., methanol, ethanol, acetone) and conditions (e.g., slow evaporation, cooling) to induce crystallization of this compound.
-
Solid-Phase Extraction (SPE): SPE can be used as a final polishing step to remove minor impurities. A Carb cartridge has been shown to be effective for the cleanup of momordicosides before HPLC analysis.
Question 4: Difficulty Achieving High Purity (>98%) for Pharmacological Studies.
Answer: Achieving very high purity often requires a multi-step approach. A combination of techniques is generally more effective than relying on a single method. For instance, a process involving initial enrichment with macroporous resins, followed by silica gel column chromatography, and a final polishing step with semi-preparative HPLC can significantly increase purity. One study on a similar compound, Mogroside V, demonstrated an increase in purity from 35.67% to 76.34% after initial purification, and then to 99.60% after semi-preparative HPLC.
Frequently Asked Questions (FAQs)
What is a typical starting material for this compound isolation? this compound is a cucurbitane triterpenoid isolated from the herbs and green fruits of Momordica charantia, commonly known as bitter melon.
What analytical method is used to determine the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound. A common setup includes a C18 column with a mobile phase consisting of acetonitrile, methanol, and a phosphate buffer, with UV detection.
What are some common impurities found during this compound purification? Common impurities include other cucurbitane-type triterpenoids and their glycosides, such as Momordicoside L and charantin, as well as flavonoids and sterols like β-sitosterol that are naturally present in Momordica charantia.
Experimental Protocols & Data
Table 1: HPLC Parameters for Momordicoside Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm) | C18 (4.6 mm i.d. x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (64:36) | Acetonitrile:Methanol:50 mM KH2PO4 (25:20:60) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 203 nm | UV at 208 nm |
Table 2: Example Purification Scheme for a Related Compound (Mogroside V)
| Purification Step | Purity Achieved | Reference |
| Crude Extract | 35.67% | |
| Boronic Acid-Functionalized Silica Gel | 76.34% | |
| Semi-preparative HPLC | 99.60% |
Visualized Workflows
General Purification Workflow for this compound
Caption: A multi-step workflow for purifying this compound.
Troubleshooting Logic for Low Purity After Column Chromatography
Caption: Decision tree for troubleshooting low purity issues.
Selecting the best solvent system for Momordicoside K extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent system for Momordicoside K extraction from Momordica charantia (bitter melon). It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of extraction yields with various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: this compound is a triterpenoid saponin, which possesses both polar (sugar moieties) and non-polar (triterpenoid aglycone) characteristics. Therefore, polar solvents, particularly aqueous mixtures of alcohols like ethanol and methanol, are generally most effective. Studies on related compounds from Momordica charantia have shown high yields with ethanol concentrations of 68-70% and methanol-water mixtures around 80:20 (v/v).[1][2][3] Purely non-polar solvents like hexane are less effective for extracting glycosides, while pure water may not efficiently extract the aglycone portion.[4][5]
Q2: How does temperature affect the extraction of this compound?
A2: Increasing the extraction temperature generally enhances solvent efficiency and diffusion, leading to higher yields. However, excessively high temperatures can lead to the degradation of thermosensitive compounds like this compound.[6] Optimal temperatures are often found in the range of 40-70°C for methods like ultrasound-assisted extraction and conventional solvent extraction.[1][7] For instance, one study noted that triterpenoid yield increased up to 80°C and then decreased.[6]
Q3: Can I use advanced extraction techniques like ultrasound or microwave assistance?
A3: Yes, advanced techniques are highly recommended as they can significantly improve extraction efficiency while reducing time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[2][6][8] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) use acoustic cavitation and microwave energy, respectively, to disrupt plant cell walls and enhance solvent penetration.[6] Ultrahigh-pressure extraction (UPE) is another efficient modern method.[9]
Q4: What is a typical solid-to-solvent ratio for efficient extraction?
A4: The solid-to-solvent ratio is a critical parameter. A higher volume of solvent generally leads to a better extraction yield, but an excessive amount can be wasteful. Common ratios investigated in optimization studies range from 1:10 to 1:45 (w/v).[9] For example, an optimized ultrasound-assisted extraction protocol for a related compound used a ratio of 1:26 w/v.[2]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your solvent may not be optimal.
-
Solution: If using a pure solvent (e.g., 100% ethanol), try introducing water to create an aqueous solution (e.g., 70% ethanol). Conversely, if your yield with pure water is low, add ethanol or methanol to increase the solvent's ability to dissolve the triterpenoid aglycone. An 80:20 methanol-water mixture has been shown to be effective for similar compounds.[2][7]
-
-
Possible Cause 2: Insufficient Extraction Time or Temperature. The extraction may not have proceeded long enough or at a high enough temperature to be efficient.
-
Possible Cause 3: Ineffective Extraction Method. A passive method like simple maceration may not be efficient enough.
Problem 2: High Level of Impurities in the Extract
-
Possible Cause 1: Solvent Lacks Selectivity. The chosen solvent may be co-extracting a wide range of other compounds (e.g., chlorophylls, lipids, phenols).
-
Solution: Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction with your polar solvent. This process is known as defatting.
-
-
Possible Cause 2: No Post-Extraction Purification. The crude extract has not been cleaned up.
-
Solution: Employ a purification step after initial extraction. Solid-phase extraction (SPE) is effective for cleaning up triterpenoid extracts. A study showed that different cucurbitane-type triterpenoids could be eluted from an SPE column using a stepwise gradient of 40% to 90% methanol.[6]
-
Problem 3: Inconsistent Results Between Batches
-
Possible Cause 1: Variability in Plant Material. The concentration of this compound can vary depending on the plant's age, part (fruit, leaf, stem), and growing conditions.[4][10]
-
Solution: Standardize the plant material used. Ensure you are using the same plant part (e.g., dried fruit powder) from the same source and of a similar maturity for all extractions.
-
-
Possible Cause 2: Inconsistent Experimental Parameters. Minor variations in temperature, time, or solvent-to-solid ratio can affect outcomes.
-
Solution: Strictly control all experimental parameters. Use calibrated equipment and document every step meticulously to ensure reproducibility.
-
Data on Solvent Systems for Triterpenoid Extraction from Momordica charantia
The following table summarizes findings from various studies on the extraction of this compound and related saponins from Momordica charantia. Note that yields can vary based on the specific compound, plant part, and extraction method used.
| Target Compound(s) | Plant Part | Extraction Method | Optimal Solvent System | Key Parameters | Reported Yield/Efficiency | Reference |
| Total Momordicosides | Fresh Fruits | Ultrahigh Pressure Extraction (UPE) | 70% Ethanol (v/v) | 423.1 MPa, 7.0 min, 45.3:1 mL/g ratio | 3.270 g Rg1 equivalents / 100 g dry weight | [9] |
| Charantin | Fruits | Ultrasound-Assisted Extraction (UAE) | Methanol:Water (80:20, v/v) | 46°C, 120 min, 1:26 w/v ratio | 3.18 mg/g | [2][7] |
| Total Saponins | Not Specified | High Hydrostatic Pressure (HHP) | 68% Ethanol | 510 MPa, 8 min, 1:35 ratio | 127.89 mg/g | [3] |
| Momordicin I | Leaves | Column Chromatography | Methanol:Water (80:20, v/v) | Elution from C18 Sep-Pak column | Identified as the most active fraction for purification | [11] |
| Phenolic Compounds | Fruits | Maceration | 80% Ethanol | 1 hour extraction | Highest Total Phenolic Content vs. water, acetone, methanol | [12] |
| Total Saponins | Fruits | Maceration | Methanol-n-butanol | Not specified | Highest total saponin content vs. water, ethanol, ethyl acetate | [13] |
| General Phytochemicals | Leaves | Soxhlet | Ethanol | Not specified | Ethanol extracted more phytochemicals (20) than petroleum ether (11) | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for extracting related triterpenoids from M. charantia.[2][7]
-
Preparation of Plant Material:
-
Obtain dried fruits of Momordica charantia.
-
Grind the material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
-
-
Extraction Procedure:
-
Weigh 10 g of the dried powder and place it into a 500 mL Erlenmeyer flask.
-
Add 260 mL of the solvent. An 80% methanol in water (v/v) solution is recommended as a starting point.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 46°C and the sonication frequency to 40 kHz.
-
Extract for 120 minutes.
-
-
Sample Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the liquid extract).
-
Re-extract the solid residue with another portion of the solvent to ensure complete extraction, and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the solvent is fully removed.
-
The resulting crude extract can be freeze-dried to obtain a stable powder for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol provides a general workflow for purifying the crude extract.[6]
-
Column Preparation:
-
Use a C18 SPE cartridge.
-
Pre-condition the cartridge by passing 100% methanol through it, followed by deionized water.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a small volume of 50% methanol.
-
Load the dissolved sample onto the pre-conditioned SPE cartridge.
-
-
Elution:
-
Wash the column with a low concentration of methanol (e.g., 10-30%) to remove highly polar impurities.
-
Elute the fractions containing this compound using a stepwise gradient of increasing methanol concentrations. Based on similar compounds, fractions eluted with 60-80% methanol are likely to contain this compound.[6]
-
Collect each fraction separately.
-
-
Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the fractions containing the highest concentration of pure this compound.
-
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Hot Air-Assisted Radio Frequency (HARF) Drying on Wild Bitter Gourd Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. An Optimised Aqueous Extract of Phenolic Compounds from Bitter Melon with High Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Validation & Comparative
Momordicoside K vs. Momordicine I: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of two cucurbitane triterpenoids isolated from Momordica charantia: Momordicoside K and Momordicine I. The information presented herein is based on available preclinical data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Cytotoxic Activity
Published data indicates a significant difference in the cytotoxic potential of Momordicine I and this compound, with Momordicine I demonstrating substantially higher potency against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL (at 48h) | |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL (at 48h) | ||
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL (at 48h) | ||
| This compound | Cal27, JHU022, JHU029 | Head and Neck Squamous Cell Carcinoma | >50 µg/mL (for ~40% cell death) |
Note: The available data for this compound does not provide a precise IC50 value but suggests significantly lower cytotoxicity compared to Momordicine I in head and neck cancer cells. Further research with direct comparative studies is needed for a more comprehensive quantitative analysis.
Mechanisms of Anti-Cancer Action
Momordicine I: Targeting Key Oncogenic Pathways
Momordicine I has been shown to exert its anti-cancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metabolism. A primary mechanism is the suppression of the c-Met/STAT3 signaling cascade . c-Met, a receptor tyrosine kinase, upon activation, triggers downstream signaling, including the STAT3 pathway, which is crucial for tumor growth and progression. Momordicine I inhibits c-Met, leading to the inactivation of STAT3 and subsequent downregulation of its target genes involved in cell cycle progression and survival, such as c-Myc, survivin, and cyclin D1.
Furthermore, recent studies have revealed that Momordicine I can modulate key metabolic pathways in cancer cells. It has been found to inhibit glycolysis and lipid metabolism, induce autophagy, and activate AMPK while inhibiting the mTOR and Akt signaling pathways, ultimately leading to apoptosis.
This compound: Emerging Insights into its Mechanism
The precise anti-cancer mechanism of this compound is less characterized. However, recent network pharmacology studies suggest its potential involvement in anti-BRCA (Breast Cancer gene) mechanisms . These studies indicate that this compound's activity may be mediated through pathways such as the PI3K/AKT signaling pathway , transcriptional regulation, and calcium signaling. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a key strategy in cancer therapy. Further experimental validation is required to elucidate the specific molecular targets and downstream effects of this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like this compound and Momordicine I.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Momordicine I for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the
Synergistic Potential of Momordicoside K with Conventional Chemotherapy: An Evidentiary Gap
For researchers, scientists, and drug development professionals, the exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field. Momordicoside K, a triterpenoid glycoside found in bitter melon (Momordica charantia), has been investigated for its potential anti-cancer properties. However, a comprehensive analysis of current scientific literature reveals a significant lack of direct evidence supporting the synergistic effects of isolated this compound with conventional chemotherapy drugs such as cisplatin, doxorubicin, or paclitaxel.
While studies have explored the anti-cancer activities of crude extracts of bitter melon and other isolated compounds from the plant, there is a notable absence of research specifically detailing the synergistic potential of this compound in combination therapies. Existing studies on this compound as a standalone agent have indicated that it possesses low cytotoxic activity in certain cancer cell lines. For instance, in head and neck cancer cells, concentrations greater than 50 µg/mL were required to achieve approximately 40% cell death, suggesting limited potency when used alone.[1][2][3]
Research into the synergistic effects of bitter melon has primarily focused on whole extracts or other constituent compounds. For example, MAP30 (Momordica Antiviral Protein 30) and Momordicine-I, also isolated from bitter melon, have demonstrated synergistic activity with chemotherapy agents like cisplatin.[4][5][6] Conversely, a study investigating a crude water-soluble extract of M. charantia in combination with paclitaxel for the treatment of glioma cancer cells found no additive or synergistic effect.[7] This highlights the complexity of attributing the bioactivity of a whole plant extract to a single component and underscores the necessity for specific research on isolated compounds.
A critical review of the available scientific literature did not yield any studies that provide the quantitative data necessary for a robust comparison guide. Key metrics for evaluating synergy, such as the half-maximal inhibitory concentration (IC50) of drug combinations and the Combination Index (CI), are not available for this compound in conjunction with conventional chemotherapeutic agents. Furthermore, detailed experimental protocols for such combination studies, including methodologies for cell viability assays, apoptosis analysis, and the elucidation of underlying signaling pathways, are absent from the current body of research.
One study that may have provided insights into the synergistic potential of bitter melon extract with cisplatin has been retracted, further limiting the available data.[8]
References
- 1. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. easpublisher.com [easpublisher.com]
- 8. Synergistic killing effect of paclitaxel and honokiol in non-small cell lung cancer cells through paraptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cucurbitacin Triterpenoids: Momordicoside K in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Momordicoside K with other prominent cucurbitacin triterpenoids, namely Cucurbitacin B, E, and I. The information is compiled to assist researchers in understanding the relative potency and mechanisms of action of these compounds, supported by experimental data and detailed protocols for key assays.
Introduction to Cucurbitacins
Cucurbitacins are a class of structurally diverse and highly oxygenated tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds. These compounds are well-known for their bitter taste and have been extensively studied for their wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. The anticancer effects of cucurbitacins are often attributed to their ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer cell proliferation and survival.
This compound, a cucurbitane triterpenoid found in bitter melon (Momordica charantia), is structurally related to other well-characterized cucurbitacins. However, its bioactivity profile, particularly its cytotoxic potency, appears to differ significantly from its more extensively studied counterparts.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound.
The following table summarizes the reported IC50 values for this compound and other selected cucurbitacins across various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Cal27 (Head and Neck) | >50 µg/mL | |
| JHU029 (Head and Neck) | >50 µg/mL | ||
| JHU022 (Head and Neck) | >50 µg/mL | ||
| Cucurbitacin B | SW620 (Colorectal) | Concentration-dependent inhibition | |
| HT29 (Colorectal) | Concentration-dependent inhibition | ||
| MCF-7 (Breast) | 4.12 µM | ||
| MDA-MB-231 (Breast) | 3.68 µM | ||
| HCT116 (Colon) | Dose-dependent decrease | ||
| SW480 (Colon) | Dose-dependent decrease | ||
| U-2 OS (Osteosarcoma) | 20–100 µM | ||
| PC3 (Prostate) | 5-25 µM | ||
| Cucurbitacin E | MDA-MB-468 (Breast) | ~10-70 nM | |
| MDA-MB-231 (Breast) | ~10-70 nM | ||
| NCI-N87 (Gastric) | 80-130 nM | ||
| BGC-823 (Gastric) | 80-130 nM | ||
| A549 (Lung) | IC50 = 4.75 ± 0.36 μM | ||
| AGS (Gastric) | 0.1 µg/ml | ||
| Cucurbitacin I | HCT116 (Colon) | Dose-dependent decrease | |
| SW480 (Colon) | Dose-dependent decrease | ||
| ASPC-1 (Pancreatic) | 0.2726 μM (at 72h) | ||
| BXPC-3 (Pancreatic) | 0.3852 μM (at 72h) |
Data Interpretation: The compiled data indicates that this compound exhibits significantly lower cytotoxic activity against the tested head and neck cancer cell lines compared to Cucurbitacin B, E, and I in various cancer models. Cucurbitacins B, E, and I consistently demonstrate potent anticancer effects with IC50 values often in the nanomolar to low micromolar range. This suggests that the structural variations between this compound and other cucurbitacins play a crucial role in their cytotoxic potential.
Mechanisms of Action & Signaling Pathways
Cucurbitacins exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell growth, proliferation, and survival. The primary targets for the more potent cucurbitacins like B, E, and I include the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.
Cucurbitacin B, E, and I:
These cucurbitacins are potent inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3. Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation and activation, these cucurbitacins can effectively block these pro-cancerous processes.
Furthermore, they have been shown to interfere with other critical pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Cucurbitacins can suppress the activation of Akt, a key kinase in this pathway, leading to the induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Cucurbitacins can modulate the activity of key components of this pathway, such as ERK, JNK, and p38, contributing to their anticancer effects.
-
Cell Cycle Regulation: These compounds can induce cell cycle arrest, typically at the G2/M phase, by altering the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Apoptosis Induction: Cucurbitacins are potent inducers of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activate caspases, the key executioners of apoptosis.
This compound:
The precise signaling pathways modulated by this compound that contribute to its weaker cytotoxic effect are less well-defined in the current literature. Its limited ability to induce significant cell death even at high concentrations suggests that it may not interact with the key molecular targets of other cucurbitacins with
Unveiling the Potency of Momordicosides: A Head-to-Head Comparison of α-Glucosidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of natural compounds is paramount. This guide provides a comprehensive, data-driven comparison of various momordicosides and related cucurbitane-type triterpene glycosides in their ability to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.
This report synthesizes findings from multiple studies to present a clear, objective analysis of the α-glucosidase inhibitory potential of different momordicosides isolated from Momordica charantia (bitter melon). The data is presented in a structured format to facilitate easy comparison, supplemented by detailed experimental protocols for reproducibility and further investigation.
Comparative Analysis of α-Glucosidase Inhibition
The inhibitory effects of various momordicosides and other cucurbitane-type triterpenoids against α-glucosidase have been evaluated in several studies. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | α-Glucosidase Inhibitory Activity (IC50) | Source Organism | Positive Control (IC50) | Reference |
| Momordicosides & Analogs | ||||
| Charantoside J | 28.40 µM | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Goyaglycoside-l | 37.64 µM | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Charantoside I | 42.15 µM | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Momordicoside K | 56.73 µM | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Charantoside III | 63.26 µM | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Momordicoside A | Moderate Inhibition (21.71% at 50 µM) | Momordica charantia | - | |
| Momordicoside M | Moderate Inhibition (18.63% at 50 µM) | Momordica charantia | - | |
| Karaviloside VIII | Most Active (56.5% inhibition at 1.33 mM) | Indian Cultivar of M. charantia | Acarbose | |
| Karaviloside VI | 40.3% inhibition at 1.33 mM | Indian Cultivar of M. charantia | Acarbose | |
| Momordicoside L | Least Active (23.7% inhibition at 1.33 mM) | Indian Cultivar of M. charantia | Acarbose | |
| Charantoside XV | Least Active (23.9% inhibition at 1.33 mM) | Indian Cultivar of M. charantia | Acarbose | |
| Other Compounds | ||||
| Charantoside H | Inactive | Momordica charantia | Acarbose (87.65 ± 6.51 µM) | |
| Momorcharacoside A | Inactive | Momordica charantia | Acarbose (87.65 ± 6.51 µM) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro α-Glucosidase Inhibitory Assay
This widely used spectrophotometric method assesses the ability of a compound to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (momordicosides)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: An α-glucosidase solution is prepared in a phosphate buffer. The substrate, pNPG, is also dissolved in the same buffer.
-
Incubation: A mixture of the enzyme solution and varying concentrations of the test compound (or positive control) is pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C).
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Absorbance Measurement: The amount of p-nitrophenol released from the hydrolysis of pNPG by the enzyme is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction mixture without the inhibitor, and Abs_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizing the Scientific Workflow
To better understand the process of identifying and evaluating α-glucosidase inhibitors from natural sources, the following diagrams illustrate the typical experimental workflow and the mechanism of α-glucosidase inhibition.
Safety Operating Guide
Proper Disposal of Momordicoside K: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Momordicoside K, a cucurbitane triterpenoid glycoside, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Guiding Principle: Precaution and Compliance
Given that specific toxicological and environmental impact data for this compound are not widely available, a precautionary approach to its disposal is paramount. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.
Recommended Disposal Procedure
The most secure and compliant method for disposing of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed by trained professionals in a regulated facility.
Step-by-Step Protocol for Collection and Disposal:
-
Segregation: Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Solvents used to dissolve this compound.
-
-
Containerization:
-
Solid Waste: Collect solid waste, including contaminated personal protective equipment (PPE) and labware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is appropriate for the solvent used. Never mix incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date accumulation started.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Secondary containment is recommended to mitigate spills.
-
-
Arranging for Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Follow their specific procedures for waste collection requests.
-
Potential In-Lab Treatment (for Advanced Users with EHS Approval)
While professional disposal is the recommended route, chemical degradation through hydrolysis is a potential, albeit more complex, alternative. This should only be attempted by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department.
Triterpenoid glycosides like this compound can be hydrolyzed into their aglycone and sugar components by acid treatment.
Experimental Protocol: Acid Hydrolysis
-
Preparation: In a chemical fume hood, prepare a dilute solution of this compound in an appropriate solvent.
-
Acidification: Slowly add a mineral acid (e.g., 1N HCl) to the solution.
-
Reaction: Gently heat the mixture under reflux for a specified period (e.g., 2 hours) to facilitate hydrolysis.
-
Neutralization: After cooling, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.
-
Disposal of Hydrolysate: The resulting mixture, containing the aglycone, sugars, and salts, must still be disposed of as chemical waste following the procedures outlined in Section 2. The primary advantage of this method is the potential reduction in the biological activity of the parent compound.
Table 1: Quantitative Data Summary for Disposal Procedures
| Parameter | Recommended Disposal | In-Lab Hydrolysis (with EHS Approval) |
| Waste State | Solid & Liquid | Liquid |
| Primary Reagents | N/A | 1N Hydrochloric Acid, Sodium Bicarbonate |
| Reaction Time | N/A | ~2-3 hours |
| pH of Final Waste | Variable | Neutral (6.0 - 8.0) |
|
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
